molecular formula C5H5N3S B2633958 imidazo[4,3-b][1,3]thiazol-5-amine CAS No. 1368884-11-0

imidazo[4,3-b][1,3]thiazol-5-amine

Cat. No.: B2633958
CAS No.: 1368884-11-0
M. Wt: 139.18
InChI Key: TYKZEKKKLRWYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[4,3-b][1,3]thiazol-5-amine is a heterocyclic compound that contains both imidazole and thiazole rings

Biochemical Analysis

Biochemical Properties

Imidazo[5,1-b][1,3]thiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway . Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their stability and function .

Cellular Effects

Imidazo[5,1-b][1,3]thiazol-5-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, imidazo[5,1-b][1,3]thiazol-5-amine can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of imidazo[5,1-b][1,3]thiazol-5-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, imidazo[5,1-b][1,3]thiazol-5-amine can inhibit the activity of IDO1 by binding to its active site, preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can modulate immune responses and enhance antitumor activity . Additionally, this compound can interact with DNA and RNA, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[5,1-b][1,3]thiazol-5-amine can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have indicated that imidazo[5,1-b][1,3]thiazol-5-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of imidazo[5,1-b][1,3]thiazol-5-amine can vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of imidazo[5,1-b][1,3]thiazol-5-amine in preclinical studies.

Metabolic Pathways

Imidazo[5,1-b][1,3]thiazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . Additionally, imidazo[5,1-b][1,3]thiazol-5-amine can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of imidazo[5,1-b][1,3]thiazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic cation transporters (OCTs), and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of imidazo[5,1-b][1,3]thiazol-5-amine within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Imidazo[5,1-b][1,3]thiazol-5-amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . For example, imidazo[5,1-b][1,3]thiazol-5-amine can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression and stability . Additionally, its localization to the mitochondria can affect mitochondrial function and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,3-b][1,3]thiazol-5-amine typically involves the condensation of aminothiazole with various aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of aminothiazole with N-(4-fluorobenzyl)formamide and benzaldehyde in the presence of triphosgene as a dehydrating agent and HClO4 as a catalyst . Another approach uses sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,3-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,3-b][1,3]thiazol-5-carboxylic acid, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

Imidazo[4,3-b][1,3]thiazol-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Imidazo[4,3-b][1,3]thiazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5-7-3-4-8(5)1-2-9-4/h1-3H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKZEKKKLRWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.